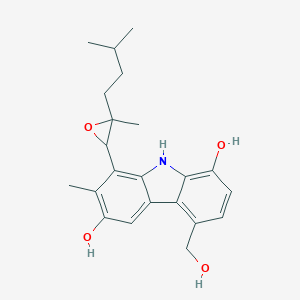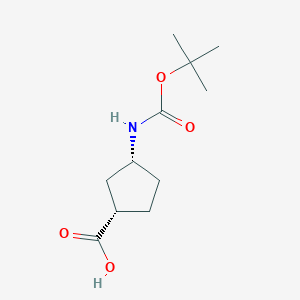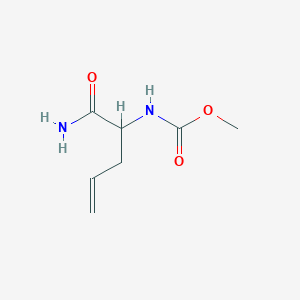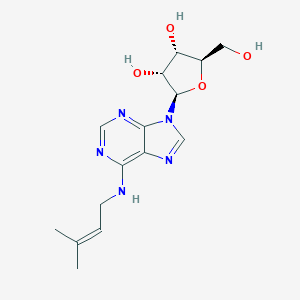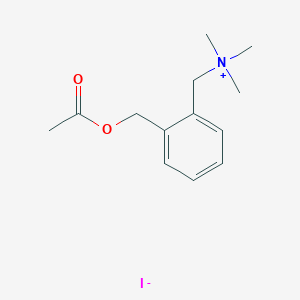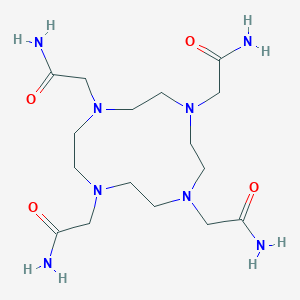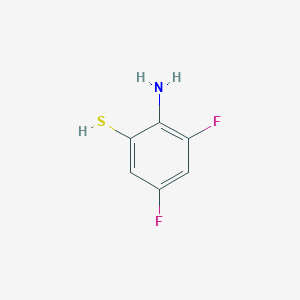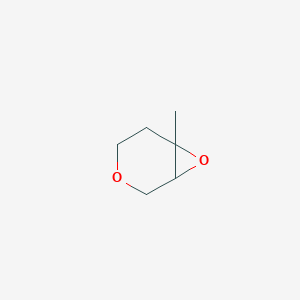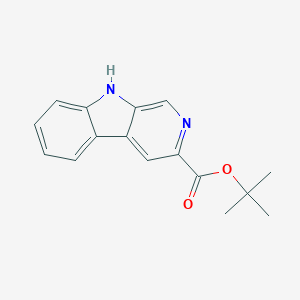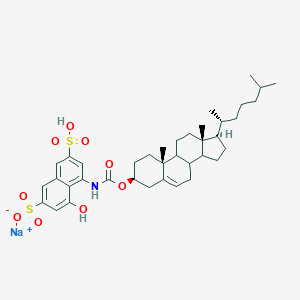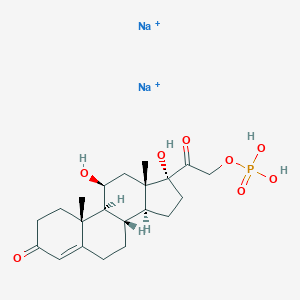
磷酸氢化可的松钠
描述
Hydrocortisone sodium phosphate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It is used to treat congenital adrenal hyperplasia, for emergency asthma treatment, hypersensitivity, and inflammation .
Molecular Structure Analysis
The molecular formula of Hydrocortisone sodium phosphate is C21H29Na2O8P . The molecular weight is 486.4 g/mol . The structure includes seven defined atom stereocenters . The IUPAC name is disodium; [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate .
Physical And Chemical Properties Analysis
Hydrocortisone sodium phosphate has a molecular weight of 486.4 g/mol . It has 2 hydrogen bond donor counts and 8 hydrogen bond acceptor counts . The compound has a rotatable bond count of 4 . The exact mass is 486.13954344 g/mol , and the monoisotopic mass is also 486.13954344 g/mol . The topological polar surface area is 147 Ų , and the heavy atom count is 32 .
科学研究应用
Ophthalmic Use
Hydrocortisone sodium phosphate is used in ophthalmology to manage ocular conditions due to its anti-inflammatory properties. It can be an adequate option for prolonged treatment in conditions like dry eye disease or post-cataract surgery inflammation .
Dermatological Applications
In dermatology, hydrocortisone is applied topically to reduce inflammation and treat various skin disorders due to its corticosteroid nature .
Gastrointestinal Disorders
It’s used in treating inflammatory bowel diseases by decreasing inflammation and modulating the immune system response .
Adrenal Insufficiency
Hydrocortisone sodium phosphate replaces steroids that are normally produced naturally by the body, treating patients with low levels of corticosteroids .
Rheumatic Disorders
This compound is also utilized in managing rheumatic disorders, again leveraging its anti-inflammatory and immune system modulating effects .
Allergic Reactions
It treats severe allergic reactions by controlling the body’s overactive immune response .
Blood or Bone Marrow Disorders
Hydrocortisone sodium phosphate is used in certain blood or bone marrow disorders, where its anti-inflammatory and immunosuppressive properties are beneficial .
Buccal Inflammatory Injuries
For local treatment of buccal inflammatory injuries such as aphthous wounds, hydrocortisone sodium phosphate allows high drug delivery at the target site while reducing systemic steroidal adverse effects .
作用机制
Target of Action
Hydrocortisone sodium phosphate primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response, inflammation, and metabolism .
Mode of Action
Upon binding to the glucocorticoid receptor, hydrocortisone forms a receptor-ligand complex. This complex then translocates into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding influences the transcription of these genes, leading to various downstream effects .
Biochemical Pathways
The binding of hydrocortisone to the glucocorticoid receptor leads to the inhibition of genes coding for cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha . This reduced cytokine production limits T cell proliferation and suppresses humoral immunity, causing B cells to express lower amounts of IL-2 and IL-2 receptors .
Pharmacokinetics
The pharmacokinetics of hydrocortisone can vary significantly among patients . For instance, oral hydrocortisone at a dose of 0.2-0.3mg/kg/day reached a mean Cmax of 32.69nmol/L with a mean AUC of 90.63hnmol/L . 4-06mg/kg/day reached a mean Cmax of 7081nmol/L with a mean AUC of 19911hnmol/L . These pharmacokinetic properties impact the bioavailability of hydrocortisone and its therapeutic effectiveness.
Result of Action
The action of hydrocortisone results in a variety of molecular and cellular effects. It is essential for life and regulates or supports a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions . Topical hydrocortisone is used for its anti-inflammatory or immunosuppressive properties to treat inflammation due to corticosteroid-responsive dermatoses .
Action Environment
The action, efficacy, and stability of hydrocortisone can be influenced by various environmental factors. For instance, the binding of hydrocortisone to the glucocorticoid receptor is affected by the cellular environment, including the presence of other molecules and the pH of the environment
安全和危害
When handling Hydrocortisone sodium phosphate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
属性
IUPAC Name |
disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJIRNNXCHOUTQ-OJJGEMKLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046647 | |
| Record name | Hydrocortisone sodium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrocortisone sodium phosphate | |
CAS RN |
6000-74-4 | |
| Record name | Hydrocortisone sodium phosphate [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone sodium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregn-4-ene-3,20-dione, 11,17-dihydroxy-21-(phosphonooxy)-, disodium salt, (11β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCORTISONE SODIUM PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0388G963HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does hydrocortisone sodium phosphate exert its effects within the body?
A1: Hydrocortisone sodium phosphate is a prodrug that is rapidly converted to hydrocortisone in the body. Hydrocortisone, a glucocorticoid, exerts its effects by binding to intracellular glucocorticoid receptors. This complex translocates to the nucleus and interacts with DNA, influencing the transcription of various genes involved in inflammation, immune response, and metabolism.
Q2: Can you elaborate on the specific effects of hydrocortisone sodium phosphate on palatal mesenchymal cells, particularly in the context of cleft palate formation?
A: Research suggests that glucocorticoids like hydrocortisone can interfere with palate formation by affecting palatal mesenchymal cells. [] These effects are receptor-mediated, implying that hydrocortisone's binding to glucocorticoid receptors in these cells triggers downstream events that can disrupt normal palate development, potentially leading to cleft palate. []
Q3: How does the impact of hydrocortisone sodium phosphate on neutrophils differ from that of methylprednisolone sodium succinate?
A: Studies comparing the in vitro effects of hydrocortisone sodium phosphate and methylprednisolone sodium succinate on neutrophil function have shown that while hydrocortisone sodium phosphate can inhibit phagocytic and bactericidal activity, methylprednisolone sodium succinate does not exhibit this adverse effect. [, ] This difference highlights the potential for varied impacts of different glucocorticoid derivatives on immune cell function.
Q4: What is the molecular formula and weight of hydrocortisone sodium phosphate?
A4: While the provided abstracts don't explicitly state the molecular formula and weight of hydrocortisone sodium phosphate, they confirm its chemical structure as a phosphate ester of hydrocortisone. Information about its molecular formula and weight can be found in chemical databases and the scientific literature.
Q5: Is there any spectroscopic data available for hydrocortisone sodium phosphate?
A: Yes, studies indicate that the infrared spectrum of hydrocortisone sodium phosphate matches that of the British Pharmacopoeia Reference Standard. [] UV spectroscopic analysis shows a maximum absorbance (lambda max) at 248 nm with a specific absorbance in water of 338.6 at this wavelength. [] These data are valuable for identification and purity assessment.
Q6: How stable is hydrocortisone sodium phosphate in different mixtures intended for intrathecal use?
A: Studies on standardized triple intrathecal mixtures containing methotrexate, cytarabine, and hydrocortisone sodium phosphate showed that these preparations remained physically and chemically stable at 25°C for 48 hours and at 2-8°C for 5 days. [] This stability makes them suitable for clinical use within this timeframe.
Q7: Does the stability of hydrocortisone sodium phosphate in intrathecal mixtures change depending on the storage temperature?
A: Yes, the pH of the intrathecal mixtures containing hydrocortisone sodium phosphate remained stable for a longer duration when stored under refrigeration (2-8°C) compared to room temperature (25°C). [] This suggests that refrigeration is crucial for maintaining optimal pH stability.
Q8: Does the type of ester linkage in corticosteroids influence their allergenic potential?
A: Clinical observations and allergy testing suggest that succinate ester corticosteroids, such as hydrocortisone sodium succinate and methylprednisolone sodium succinate, are more frequently associated with hypersensitivity reactions compared to phosphate ester corticosteroids like hydrocortisone sodium phosphate. [, , ] This difference highlights the role of the ester moiety in the allergenic potential of corticosteroids.
Q9: What insights do studies on patients with non-steroidal anti-inflammatory drug-exacerbated respiratory disease (N-ERD) provide about hypersensitivity to corticosteroids?
A: Research suggests that N-ERD patients show a high prevalence of hypersensitivity reactions to succinate ester corticosteroids. [] Interestingly, these reactions seem to be linked to the succinate ester structure rather than the corticosteroid structure itself, suggesting a possible role of succinate receptors in these reactions. [] This highlights the importance of considering specific structural features when evaluating the safety profile of corticosteroids, especially in susceptible patient populations.
Q10: What strategies are employed to enhance the stability of hydrocortisone sodium phosphate formulations?
A: Although the provided research does not specify particular formulation strategies, it does confirm the use of hydrocortisone sodium phosphate in various pharmaceutical forms, including injections and eye drops. [, , , ] Formulating stable hydrocortisone sodium phosphate preparations requires careful consideration of factors such as pH, buffer system, excipients, storage temperature, and light protection.
Q11: How does topical application of hydrocortisone sodium phosphate translate to its concentration in the aqueous humor of the eye?
A: Research investigating the pharmacokinetics of topically applied hydrocortisone sodium phosphate aims to determine its penetration into the aqueous humor, a key factor in its efficacy for treating ocular conditions. [] This research underscores the importance of understanding drug absorption and distribution for optimizing topical ocular therapies.
Q12: What evidence supports the use of hydrocortisone sodium phosphate in treating dry eye in patients with primary Sjögren syndrome?
A: While the specific findings are not detailed, research is ongoing to evaluate the efficacy of pulsed therapy with hydrocortisone eye drops in managing moderate to severe dry eye in patients with primary Sjögren syndrome. [] This research aims to explore alternative treatment strategies for this challenging condition.
Q13: Has hydrocortisone sodium phosphate been studied for its potential in enhancing the survival of sturgeon species in saline environments?
A: Yes, studies have explored the effects of hydrocortisone sodium phosphate treatment on the salinity tolerance of Persian sturgeon (Acipenser persicus) juveniles. [] These studies investigated different hormonal treatment methods, including daphnia enrichment and hormonal bathing, to evaluate their impact on blood parameters, hematocrit, and mortality rate under salinity stress. []
Q14: Are there any reported cases of adverse reactions to hydrocortisone sodium phosphate?
A: While generally considered safe, there are documented cases of hypersensitivity reactions to hydrocortisone sodium phosphate, including anaphylaxis. [] It's crucial for healthcare professionals to be aware of these potential adverse effects and carefully consider the patient's allergy history before administration.
Q15: What types of adverse effects were observed in pediatric and adult patients receiving intrathecal methotrexate, cytarabine, and hydrocortisone sodium phosphate?
A: In a study evaluating the toxicity of standardized triple intrathecal therapy with methotrexate, cytarabine, and hydrocortisone sodium phosphate, the most common adverse events in pediatric patients were emesis, headache, and lumbar pain. [] Adult patients experienced headache, emesis, and vertigo. [] Importantly, most of these adverse events were mild to moderate in severity. []
Q16: What analytical techniques are employed to assess the stability of hydrocortisone sodium phosphate in pharmaceutical preparations?
A: High-performance liquid chromatography (HPLC) is a key technique used to measure the concentration of hydrocortisone sodium phosphate in intrathecal mixtures. [] This method allows for accurate quantification of the drug and helps determine its stability over time.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




